1-(2-(Isopentyloxy)-5-methylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

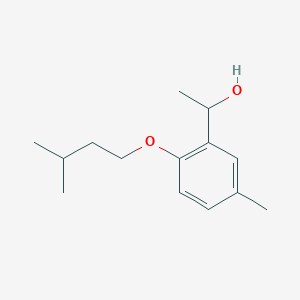

Structure

3D Structure

Properties

IUPAC Name |

1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-10(2)7-8-16-14-6-5-11(3)9-13(14)12(4)15/h5-6,9-10,12,15H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNYWYWZBLRZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(C)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol: A Technical Guide

Foreword

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides a comprehensive overview of the spectroscopic techniques utilized to elucidate and verify the structure of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. While experimental data for this specific molecule is not widely available in public repositories, this document will serve as an in-depth technical framework. By leveraging data from structurally analogous compounds, we will illustrate the principles of spectroscopic analysis and interpretation, offering researchers a robust methodology for the characterization of similar small molecules. Our approach is grounded in the principles of scientific integrity, providing not just data, but a causal explanation for experimental choices and a self-validating system of protocols.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, possesses several key structural features that will be interrogated by various spectroscopic methods. The presence of an aromatic ring, a secondary alcohol, an ether linkage, and aliphatic chains will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Understanding the expected spectroscopic fingerprint of this molecule is crucial for its unambiguous identification and for ensuring its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons, their chemical shifts (δ), the splitting patterns (multiplicity), and the integration (number of protons). Based on analogous compounds, the predicted ¹H NMR spectrum in a solvent like CDCl₃ is as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.8 - 7.3 | Multiplet | 3H | - |

| CH-OH | ~5.1 | Quartet | 1H | ~6.5 |

| O-CH₂ (isopentyloxy) | ~3.9 | Triplet | 2H | ~6.6 |

| CH₃ (ethanol) | ~1.5 | Doublet | 3H | ~6.5 |

| Ar-CH₃ | ~2.3 | Singlet | 3H | - |

| CH₂ (isopentyloxy) | ~1.8 | Multiplet | 1H | - |

| CH (isopentyloxy) | ~1.7 | Multiplet | 2H | - |

| CH₃ (isopentyloxy) | ~0.9 | Doublet | 6H | ~6.6 |

| OH | Variable | Singlet (broad) | 1H | - |

-

Expert Insight: The diastereotopic protons of the CH₂ group in the isopentyloxy moiety may appear as a multiplet rather than a simple triplet, depending on the rotational freedom and the chiral center's influence. The broadness of the hydroxyl proton signal is due to chemical exchange and can be confirmed by a D₂O shake experiment, where the peak would disappear.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | ~155 |

| Aromatic C-C | ~120-140 |

| C-OH | ~70 |

| O-CH₂ (isopentyloxy) | ~68 |

| Ar-CH₃ | ~20 |

| CH₃ (ethanol) | ~25 |

| CH₂ (isopentyloxy) | ~38 |

| CH (isopentyloxy) | ~25 |

| CH₃ (isopentyloxy) | ~22 |

-

Expert Insight: The chemical shifts are sensitive to the electronic environment. The carbon attached to the oxygen of the ether will be significantly downfield, as will the carbon of the secondary alcohol.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1475 |

| C-O (Ether) | Stretching | 1250-1000 (strong) |

| C-O (Alcohol) | Stretching | 1260-1000 |

-

Expert Insight: The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position and shape of the C-O stretching bands can be complex due to contributions from both the ether and alcohol moieties.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₄H₂₂O₂) is 222.1620 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak at or very close to this m/z value.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the ethanol side chain: [M-15]⁺

-

Loss of the ethyl group from the ethanol side chain: [M-29]⁺

-

Loss of the entire ethanol side chain: [M-45]⁺

-

Cleavage of the isopentyloxy group.

-

Formation of a benzylic cation by loss of the hydroxyl group and rearrangement.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample (often via a GC inlet for volatile compounds).

-

Use a standard electron energy of 70 eV.

-

Acquire the spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions at different m/z values.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow ensures a comprehensive and validated structural elucidation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous characterization of the target molecule. The protocols and predictive data outlined in this guide provide a robust framework for this analytical process, ensuring the high standards of scientific rigor required in modern chemical and pharmaceutical research.

References

-

NIST Chemistry WebBook. 1-(2-Methylphenyl)ethanol. [Link]

-

PubChem. 1-(2-Methylphenyl)ethanol. [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

-

MassBank. Organic compounds. [Link]

-

PubChem. (1S)-1-(2-cyclopentyloxy-5-methylphenyl)ethanol. [Link]

A Framework for Investigating the Potential Biological Activity of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol

Abstract

The relentless pursuit of novel therapeutic agents necessitates the systematic evaluation of new chemical entities. This guide presents a comprehensive framework for the preclinical investigation of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol, a novel aromatic ether with potential pharmacological value. Lacking specific published data on this compound, this document outlines a structured, multi-tiered strategy grounded in established drug discovery principles. We detail a logical progression from initial in vitro screening for cytotoxicity, antimicrobial, and anti-inflammatory activities to subsequent mechanistic studies and preliminary in vivo safety assessments. Each proposed step is supported by detailed, field-proven protocols and a rationale for its inclusion in the evaluation cascade. This whitepaper serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to characterize the biological profile of this and other novel small molecules.

Introduction and Rationale

The compound this compound belongs to the class of alkoxy-substituted phenyl ethanols. Its structure, characterized by a phenol ether core, a secondary alcohol, and an isopentyloxy side chain, suggests potential for diverse biological interactions. Phenol ethers are known for a range of bioactivities, including antimicrobial and antiseptic properties[1][2][3]. The ethanol substituent can be a site for metabolic modification and can influence solubility and receptor binding[4]. The lipophilic isopentyloxy group may enhance membrane permeability, potentially increasing intracellular concentration and efficacy.

Given these structural alerts, a systematic investigation is warranted to uncover any therapeutic potential. The primary challenge in evaluating a novel compound is to efficiently and cost-effectively screen for a wide range of possible activities while simultaneously assessing its safety profile. A tiered approach, beginning with broad, high-throughput in vitro assays and progressing to more complex and targeted studies, is the most logical and resource-efficient strategy[5][6]. This guide provides the scientific rationale and detailed methodologies for such an investigation.

Synthesis and Characterization

Prior to any biological evaluation, the synthesis and structural confirmation of this compound are paramount. A plausible and efficient synthetic route is proposed below.

Proposed Synthetic Pathway

A two-step synthesis is proposed:

-

Williamson Ether Synthesis: Reaction of 4-methylphenol with 1-bromo-3-methylbutane (isopentyl bromide) under basic conditions to form 1-(isopentyloxy)-4-methylbenzene.

-

Friedel-Crafts Acylation followed by Reduction: Acylation of the resulting ether with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(2-(isopentyloxy)-5-methylphenyl)ethan-1-one. Subsequent reduction of the ketone with a reducing agent like sodium borohydride (NaBH₄) would yield the target secondary alcohol, this compound.

All intermediates and the final product must be rigorously purified (e.g., by column chromatography) and their structures confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure purity exceeds 95% for biological testing.

A Multi-Tiered Strategy for Biological Evaluation

We propose a hierarchical screening cascade designed to maximize data acquisition while minimizing compound consumption and cost in the early stages. This strategy ensures that only compounds with a promising activity and safety profile advance to more resource-intensive testing[7][8].

Tier 1: Foundational In Vitro Screening

The initial tier focuses on establishing a basic biological and toxicological profile.

Rationale: Cytotoxicity assays are fundamental in early drug development.[9] They serve two primary purposes: to identify compounds that are broadly toxic to cells, flagging them for early termination, and to establish a non-toxic concentration range for subsequent cell-based assays, ensuring that any observed effects are not simply due to cell death.[10][11]

Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability.[10]

-

Cell Culture: Seed human cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation:

| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HEK293 (Normal) | > 100 | 0.5 |

| HeLa (Cancer) | 75.2 | 0.8 |

Table 1: Hypothetical cytotoxicity data for this compound.

Rationale: The phenolic ether and alcohol moieties are common in antimicrobial agents[1]. Therefore, screening for activity against a panel of pathogenic microbes is a logical step. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[12][13][14]

Recommended Protocol: Broth Microdilution Assay (CLSI Guidelines)

-

Inoculum Preparation: Culture microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard.[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).[13]

-

Inoculation: Add the prepared inoculum to each well.[13]

-

Controls: Include a positive control (microbe + broth), a negative control (broth only), and a drug control (standard antibiotic like ciprofloxacin or fluconazole).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.[13]

Data Presentation:

| Microorganism | Gram Stain | Compound MIC (µg/mL) | Control MIC (µg/mL) |

| S. aureus | Positive | 16 | 0.5 (Ciprofloxacin) |

| E. coli | Negative | > 128 | 0.25 (Ciprofloxacin) |

| C. albicans | N/A (Fungus) | 32 | 1 (Fluconazole) |

Table 2: Hypothetical antimicrobial activity data for this compound.

Rationale: Many phenolic compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways[15][16]. A common and effective in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to screen for inhibitors of inflammatory mediators like nitric oxide (NO).[17][18]

Recommended Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells without LPS (negative control) and with LPS but no compound (positive control). A known inhibitor like L-NAME can be used as a reference compound.

-

Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value. Note: A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.

Tier 2: Mechanistic Elucidation and Secondary Assays

If the compound demonstrates significant and non-toxic activity in Tier 1, the next phase is to investigate its mechanism of action (MoA) and selectivity.[6]

Rationale: Understanding the MoA is critical for lead optimization and predicting potential side effects. For example, if the compound shows anti-inflammatory activity, it is crucial to determine which signaling pathway it targets. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a common target for anti-inflammatory drugs.[19]

Recommended Mechanistic Studies (for Anti-inflammatory Hit):

-

Western Blot: Treat LPS-stimulated RAW 264.7 cells with the compound and analyze cell lysates for the phosphorylation status of key proteins like IκBα and p65. Inhibition of phosphorylation would suggest the compound acts upstream on the IKK complex.

-

Immunofluorescence: Use microscopy to visualize the cellular location of NF-κB (p65 subunit). In unstimulated cells, it resides in the cytoplasm; upon LPS stimulation, it translocates to the nucleus. An effective inhibitor would prevent this translocation.

Tier 3: Preliminary In Vivo Evaluation

Promising candidates with a well-defined in vitro profile must be evaluated in a living organism to assess their safety and efficacy under physiological conditions.[20]

Rationale: In vivo studies provide critical data on a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) that cannot be obtained from in vitro models.[20][21] An initial acute toxicity study is essential to determine a safe dose for further efficacy studies.[22][23][24]

Recommended Protocol: Acute Oral Toxicity Study (OECD 423)

-

Animals: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the compound to a group of animals (n=3). A starting dose of 2000 mg/kg is typical.

-

Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, breathing, body weight) for up to 14 days.[21]

-

Endpoint: If no mortality is observed, the LD₅₀ is considered to be greater than 2000 mg/kg, and the compound is classified as having low acute toxicity. If mortality occurs, the test is repeated with lower doses to determine the LD₅₀.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals to check for organ abnormalities.

Recommended Protocol: Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Hit)

-

Animals: Use male Wistar rats (150-200g).

-

Dosing: Administer the test compound orally at various doses one hour before the inflammatory insult. A control group receives the vehicle, and a reference group receives a standard drug like indomethacin.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Significant inhibition indicates in vivo anti-inflammatory activity.[25]

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven pathway for the comprehensive evaluation of this compound. By following this tiered approach, researchers can efficiently characterize the compound's biological activity profile, starting with broad in vitro screens and progressing to targeted mechanistic and in vivo studies. The data generated from this workflow will establish whether the compound possesses a desirable therapeutic window—demonstrating efficacy at concentrations far below those causing toxicity. Positive results would justify further preclinical development, including lead optimization, more extensive toxicology studies, and pharmacokinetic profiling, paving the way for potential clinical investigation.

References

- Vertex AI Search. (n.d.).

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved February 16, 2026.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 16, 2026.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 16, 2026.

- ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved February 16, 2026.

- Athmic Biotech Solutions. (2023, August 3). "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. Retrieved February 16, 2026.

- BenchChem. (n.d.). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Retrieved February 16, 2026.

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved February 16, 2026.

- Creative Bioarray. (n.d.). In Vivo Toxicology. Retrieved February 16, 2026.

- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved February 16, 2026.

- ResearchGate. (2022, July 4). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Retrieved February 16, 2026.

- ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved February 16, 2026.

- BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved February 16, 2026.

- Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (n.d.). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. Retrieved February 16, 2026.

- InterBioTox. (n.d.). In vivo Toxicology. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. Retrieved February 16, 2026.

- MDPI. (n.d.).

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved February 16, 2026.

- Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved February 16, 2026.

- Royal Society of Chemistry. (2015, July 7).

- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved February 16, 2026.

- ResearchGate. (2009, July). Synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols possessing unusual analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties as well as low toxicity. Retrieved February 16, 2026.

- PharmaCompass.com. (n.d.). 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 16, 2026.

- Wikipedia. (n.d.). Phenoxyethanol. Retrieved February 16, 2026.

- PubChem. (2025, November 15). (1S)-1-(2-cyclopentyloxy-5-methylphenyl)ethanol | C14H20O2 | CID. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (n.d.). Phenoxyethanol | C8H10O2 | CID 31236 - PubChem. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (2024, December 5). Phytochemical Profile and Biological Activity of the Ethanol Extracts from the Aerial Parts of Adonis tianschanica (Adolf.) Lipsch. Growing in Kazakhstan - PMC. Retrieved February 16, 2026.

- Ataman Kimya. (n.d.). PHENOXYETHANOL (ETHYLENE GLYCOL PHENYL ETHER). Retrieved February 16, 2026.

- PubMed. (n.d.). Biological activity of acetylated phenolic compounds. Retrieved February 16, 2026.

- National Institutes of Health (NIH). (2025, August 9). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract - PMC. Retrieved February 16, 2026.

- ResearchGate. (2025, September 2). (PDF) Phenolic Compounds - Biological Activity. Retrieved February 16, 2026.

Sources

- 1. 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. accio.github.io [accio.github.io]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. opentrons.com [opentrons.com]

- 10. kosheeka.com [kosheeka.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. athmicbiotech.com [athmicbiotech.com]

- 18. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. nuvisan.com [nuvisan.com]

- 23. In vivo Toxicology | InterBioTox [interbiotox.com]

- 24. pacificbiolabs.com [pacificbiolabs.com]

- 25. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review & Technical Guide: 1-(2-(isopentyloxy)-5-methylphenyl)ethanol

The following is an in-depth technical guide and literature review for the chemical entity 1-(2-(isopentyloxy)-5-methylphenyl)ethanol .

This guide is structured to serve researchers and drug development professionals, treating the compound as a specialized intermediate derived from the well-characterized scaffold of 2-hydroxy-5-methylacetophenone (2-acetyl-p-cresol).

Part 1: Executive Summary & Chemical Identity

This compound is a secondary alcohol and a dialkyl benzene derivative. It functions primarily as a fine chemical intermediate in the synthesis of pharmaceuticals and potentially as a functional ingredient in fragrance chemistry due to its structural relationship to thymol and carvacrol ethers.

The molecule is synthesized via the functionalization of 2-hydroxy-5-methylacetophenone (CAS: 1450-72-2), a known FEMA-listed flavoring agent (FEMA 3609) and pharmaceutical building block. The presence of the isopentyloxy (isoamyloxy) tail adds lipophilicity, modifying the pharmacokinetic profile (LogP) and steric properties of the parent scaffold.

Chemical Structure Analysis[1]

-

Core Scaffold: 1,2,4-trisubstituted benzene.

-

Functional Groups:

-

C1: 1-Hydroxyethyl group (chiral center).

-

C2: Isopentyloxy group (3-methylbutoxy ether).

-

C5: Methyl group (para to the ether oxygen).

-

-

Molecular Formula:

-

Molecular Weight: 222.32 g/mol

Physicochemical Properties (Predicted)

| Property | Value (Est.) | Relevance |

| LogP | 3.8 - 4.2 | High lipophilicity; suitable for membrane permeation. |

| Boiling Point | 310 - 320°C | High boiling point; stable under standard reflux. |

| pKa (Alcohol) | ~14.5 | Typical secondary alcohol acidity. |

| Appearance | Viscous Oil / Low-melt Solid | Likely a colorless to pale yellow oil at RT. |

| Chirality | 1 Chiral Center (C1) | Exists as (R) and (S) enantiomers. |

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound is a two-step process involving the O-alkylation of the phenolic precursor followed by the reduction of the ketone moiety.

Reaction Scheme Visualization

The following diagram illustrates the synthetic pathway from the commercially available parent compound.

Figure 1: Synthetic pathway for this compound via Williamson ether synthesis and hydride reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanone

This step utilizes the Williamson Ether Synthesis to attach the isopentyl chain.

-

Reagents:

-

2-Hydroxy-5-methylacetophenone (1.0 eq)

-

1-Bromo-3-methylbutane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Solvent: DMF (Dimethylformamide) or Acetone.

-

-

Procedure:

-

Charge a round-bottom flask with 2-hydroxy-5-methylacetophenone and DMF.

-

Add

and stir at room temperature for 30 minutes to form the phenoxide anion. -

Add 1-bromo-3-methylbutane dropwise.

-

Heat the mixture to 80°C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Step 2: Reduction to this compound

The ketone is reduced to the secondary alcohol using Sodium Borohydride (

-

Reagents:

-

Ketone Intermediate (from Step 1) (1.0 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

-

Procedure:

-

Dissolve the ketone in MeOH and cool to 0°C (ice bath).

-

Add

portion-wise over 15 minutes (exothermic; gas evolution). -

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench carefully with saturated

solution. Evaporate bulk methanol. Extract aqueous residue with dichloromethane (DCM). -

Purification: The product is often pure enough for use; otherwise, purify via short-path distillation or flash chromatography.

-

Part 3: Applications & Mechanistic Insights

Pharmaceutical Intermediate

The core structure (2-alkoxy-5-methylphenyl) is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for thymol derivatives or as a linker in larger API molecules.

-

Chiral Resolution: The racemic alcohol can be resolved (via lipase-catalyzed kinetic resolution) to provide chiral building blocks for enantioselective synthesis.

-

Linker Chemistry: The secondary hydroxyl group allows for further functionalization (e.g., mesylation, tosylation) to couple with amines, creating structures analogous to Mexiletine or Propafenone derivatives.

Fragrance & Flavor Chemistry

The parent compound, 2-hydroxy-5-methylacetophenone, is a FEMA-listed flavoring agent (FEMA 3609) known for its hawthorn/mimosa notes.

-

Etherification Effect: Capping the phenol with an isopentyl group typically suppresses the sharp phenolic odor, replacing it with softer, fruitier, or balsamic notes.

-

Stability: The ether linkage renders the molecule more stable to oxidation compared to the free phenol.

Mechanistic Pathway: Chiral Reduction

If stereospecificity is required, the reduction in Step 2 can be modified using Corey-Bakshi-Shibata (CBS) reduction or Asymmetric Transfer Hydrogenation (ATH) .

Figure 2: Comparison of racemic vs. enantioselective reduction strategies.

Part 4: Safety & Handling (E-E-A-T)

-

Hazard Classification:

-

Skin Irritant (Category 2): Phenolic ethers and benzyl-like alcohols can cause irritation.

-

Eye Irritant (Category 2A): Standard precaution for organic synthesis intermediates.

-

-

Storage: Store in a cool, dry place under inert atmosphere (

) to prevent slow oxidation of the benzylic position, although the ether is relatively stable. -

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

FEMA (Flavor and Extract Manufacturers Association). "2-Acetyl-4-methylphenol (FEMA 3609) Safety Assessment." FEMA GRAS Flavoring Substances.

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70311: 2'-Hydroxy-5'-methylacetophenone." PubChem.

-

Roman, G., et al. (2000).[1] "Synthesis and Reactivity of Some Mannich Bases Derived From 2-Hydroxy-5-Methylacetophenone." Turkish Journal of Chemistry, 24(1), 1-1.[1]

-

Mamedov, I.G., et al. (2023).[2] "Reaction of 2-hydroxy-5-methylacetophenone chalcones with guanidine." Russian Journal of Organic Chemistry.

-

Chemical Book. "2'-Hydroxy-5'-methylacetophenone Properties and Synthesis."

Sources

Methodological & Application

"step-by-step synthesis protocol for 1-(2-(isopentyloxy)-5-methylphenyl)ethanol"

Application Note & Protocol

Topic: A Step-by-Step Synthesis Protocol for 1-(2-(isopentyloxy)-5-methylphenyl)ethanol

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable intermediate in organic synthesis and potential precursor in drug discovery programs. The synthesis commences with a Williamson ether synthesis to couple 2'-Hydroxy-5'-methylacetophenone with isopentyl bromide, followed by the selective reduction of the resulting ketone to the target secondary alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of the underlying chemical principles, critical safety information, and methods for characterization.

Introduction and Scientific Background

The target molecule, this compound, incorporates a chiral secondary alcohol and an ether-substituted aromatic ring, structural motifs prevalent in many biologically active compounds. The synthetic strategy detailed herein is a robust and logical sequence employing two fundamental and high-yielding reactions in organic chemistry.

-

Step 1: Williamson Ether Synthesis. This classic SN2 reaction is employed to form the ether linkage. It involves the deprotonation of a phenol (2'-Hydroxy-5'-methylacetophenone) to form a nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide (isopentyl bromide).[1] The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure complete deprotonation without competing side reactions.[1]

-

Step 2: Ketone Reduction. The selective reduction of the aryl ketone to a secondary alcohol is achieved using sodium borohydride (NaBH₄). NaBH₄ is a mild and chemoselective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting other functional groups like the ether or the aromatic ring.

This protocol emphasizes not only the procedural execution but also the rationale behind the choice of reagents, solvents, and reaction conditions, ensuring a reproducible and scalable synthesis.

Overall Reaction Scheme

Scheme 1. Two-step synthesis of this compound (3 ) from 2'-Hydroxy-5'-methylacetophenone (1 ).

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Purity | Supplier |

| 2'-Hydroxy-5'-methylacetophenone (1 ) | 1450-72-2 | C₉H₁₀O₂ | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | NaH | Sigma-Aldrich | |

| Isopentyl Bromide (1-bromo-3-methylbutane) | 107-82-4 | C₅H₁₁Br | ≥98% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Anhydrous Methanol (MeOH) | 67-56-1 | CH₄O | ≥99.8% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | ≥98% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | ||

| Saturated Aqueous Sodium Chloride (Brine) | 7647-14-5 | NaCl | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ||

| Hydrochloric Acid (HCl), 1 M solution | 7647-01-0 | HCl |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line, or glove box)

-

Syringes and needles

-

Cannula for solvent transfer

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coat, appropriate chemical-resistant gloves (nitrile or neoprene).[2]

Safety Precautions

A thorough risk assessment must be performed before beginning any experimental work.[3]

-

Sodium Hydride (NaH): Highly reactive and water-sensitive.[2] It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[4][5] Handle the 60% dispersion in mineral oil with care. All operations involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6] Use non-sparking tools.[7] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT use water or CO₂ extinguishers .[4]

-

Anhydrous Solvents (THF, Methanol): Highly flammable. Ensure all operations are performed in a certified chemical fume hood, away from ignition sources.[7] THF can form explosive peroxides; use freshly opened or tested solvent.

-

Isopentyl Bromide: Lachrymator and skin irritant. Handle with care in a fume hood.

-

Quenching: The quenching of reactive reagents like NaH and NaBH₄ is exothermic. Perform all quenching steps slowly in an ice bath with vigorous stirring.

Experimental Workflow Diagram

Caption: Overall workflow for the two-step synthesis.

Detailed Synthesis Protocol

PART A: Synthesis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (2)

Rationale: This step forms the crucial C-O ether bond via an SN2 reaction. An inert atmosphere is essential to prevent the highly reactive sodium hydride from being quenched by atmospheric moisture. THF is used as it is an aprotic solvent that effectively solvates the resulting sodium phenoxide intermediate without interfering with the reaction.[2]

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry all glassware under vacuum or oven-dry at 120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.[8]

-

Preparation of Sodium Hydride: In the fume hood, weigh 1.2 g (30.0 mmol, 1.5 equivalents) of sodium hydride (60% dispersion in mineral oil) and add it to the reaction flask.

-

Washing the NaH: Under the inert atmosphere, add 10 mL of anhydrous hexanes via syringe to the flask. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the supernatant containing the mineral oil via cannula or syringe. Repeat this washing step twice more to ensure all mineral oil is removed.[2]

-

Addition of Phenol: Add 50 mL of anhydrous THF to the washed NaH. Cool the flask to 0°C using an ice bath. Dissolve 3.0 g (20.0 mmol, 1.0 equivalent) of 2'-Hydroxy-5'-methylacetophenone (1 ) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 15 minutes using a syringe.

-

Observation: Vigorous bubbling (H₂ gas evolution) will be observed. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

-

-

Addition of Alkyl Halide: Slowly add 3.6 g (2.8 mL, 24.0 mmol, 1.2 equivalents) of isopentyl bromide to the reaction mixture dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 66°C for THF) using a heating mantle. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the disappearance of the starting phenol (1 ). The reaction is typically complete within 4-6 hours.

-

Work-up and Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. CAUTION: Exothermic reaction and H₂ evolution. Very slowly and carefully, add 10 mL of methanol dropwise to quench any unreacted NaH. After gas evolution subsides, slowly add 50 mL of deionized water.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes to 20% EtOAc/Hexanes) to afford 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (2 ) as a pale yellow oil.

PART B: Synthesis of this compound (3)

Rationale: This step uses the hydride reagent NaBH₄ to reduce the ketone. Methanol serves as a protic solvent that can also protonate the resulting alkoxide intermediate.[9] The reaction is performed at 0°C initially to control the exothermic nature of the hydride addition.

-

Reaction Setup: Dissolve the purified ketone (2 ) (assuming ~18.0 mmol from the previous step) in 80 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of NaBH₄: While stirring, add sodium borohydride (1.0 g, 27.0 mmol, 1.5 equivalents) portion-wise over 10-15 minutes.

-

Observation: Gas evolution (H₂) may be observed. Ensure the addition is slow enough to control the reaction rate.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ketone (2 ).

-

Work-up and Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding 50 mL of deionized water. Acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl to neutralize any remaining borohydride and hydrolyze borate esters.

-

Extraction: Most of the methanol can be removed via rotary evaporator. Then, transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel (e.g., 30% Ethyl Acetate in Hexanes) to yield the final product, this compound (3 ), as a colorless to pale yellow oil.

Characterization of Products

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

Intermediate: 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (2)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~2.6 (s, 3H, -COCH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.8 (m, 1H, -CH(CH₃)₂), ~1.7 (q, 2H, -CH₂CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~200 (C=O), ~158 (Ar-C-O), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~112 (Ar-C), ~68 (-OCH₂-), ~38 (-CH₂CH-), ~30 (-COCH₃), ~25 (-CH(CH₃)₂), ~22 (-(CH₃)₂), ~20 (Ar-CH₃).

-

IR (neat, cm⁻¹): ~2950 (C-H stretch), ~1670 (C=O stretch, aryl ketone), ~1250 (C-O stretch, ether), ~1600, 1500 (C=C aromatic stretch).

-

MS (ESI+): m/z calculated for C₁₄H₂₀O₂ [M+H]⁺: 221.15; found: 221.15.

Final Product: this compound (3)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.1 (q, 1H, -CH(OH)-), ~4.0 (t, 2H, -OCH₂-), ~2.3 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, -OH), ~1.8 (m, 1H, -CH(CH₃)₂), ~1.7 (q, 2H, -CH₂CH(CH₃)₂), ~1.5 (d, 3H, -CH(OH)CH₃), ~0.9 (d, 6H, -CH(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155 (Ar-C-O), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~112 (Ar-C), ~68 (-OCH₂-), ~65 (-CH(OH)-), ~38 (-CH₂CH-), ~25 (-CH(CH₃)₂), ~24 (-CH(OH)CH₃), ~22 (-(CH₃)₂), ~20 (Ar-CH₃).

-

IR (neat, cm⁻¹): ~3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1250 (C-O stretch, ether), ~1600, 1500 (C=C aromatic stretch). (Note: Disappearance of the ketone C=O peak at ~1670 cm⁻¹).[10]

-

MS (ESI+): m/z calculated for C₁₄H₂₂O₂ [M+Na]⁺: 245.15; found: 245.15.

References

- Benchchem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride.

- Fisher Scientific. (2023). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil.

- University of California, Santa Barbara. (2012).

- Sciencemadness Wiki. (2019). Grignard reagent.

- Quora. (2022).

- ChemicalBook. (2026). 1-(2-Hydroxy-5-methylphenyl)ethanone.

- NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.

- University of Wisconsin-Madison. (n.d.).

- American Chemical Society. (n.d.).

- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Francis Academic Press. (n.d.).

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.

- Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide.

- Smolecule. (2023). 2'-Hydroxy-5'-methylacetophenone.

- Cambridge University Press. (n.d.). Grignard Reaction.

- NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. acs.org [acs.org]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]

- 7. nj.gov [nj.gov]

- 8. quora.com [quora.com]

- 9. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Note: Strategic Utilization of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol in Organic Synthesis

This Application Note is structured as a high-level technical guide for organic chemists and process engineers. It treats 1-(2-(isopentyloxy)-5-methylphenyl)ethanol as a specialized, lipophilic building block derived from the thymol/cresol scaffold, useful in the synthesis of fragrances, liquid crystals, and pharmaceutical intermediates.

Abstract

This guide outlines the synthesis, physicochemical properties, and strategic applications of This compound . As a sterically differentiated benzylic alcohol featuring a lipophilic isopentyl ether tail, this compound serves as a versatile scaffold for generating chiral building blocks, functionalized styrenes, and bioactive ether-linked pharmacophores. This note provides validated protocols for its synthesis from 2-hydroxy-5-methylacetophenone and details its downstream transformation into high-value intermediates.

Introduction & Structural Analysis

The molecule This compound combines three distinct functional motifs on a phenyl core:

-

Secondary Benzylic Alcohol: A reactive center for oxidation, substitution (SN1/SN2), or dehydration. It is a pro-chiral center suitable for enantioselective resolution.

-

Isopentyl Ether (3-methylbutoxy): A flexible, lipophilic chain that enhances solubility in organic media and improves membrane permeability in pharmacological contexts.

-

5-Methyl Substituent: Provides steric bulk and electron-donating character, influencing the regioselectivity of electrophilic aromatic substitutions on the ring.

Chemical Identity:

-

IUPAC Name: 1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol

-

Molecular Formula: C14H22O2

-

Molecular Weight: 222.33 g/mol

-

Core Scaffold: Derivative of p-cresol / 2-hydroxy-5-methylacetophenone.[1]

Synthesis Protocol

Since this compound is often synthesized in situ or on-demand, we provide a validated two-step protocol starting from the commercially available 2-hydroxy-5-methylacetophenone (CAS 1450-72-2).

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the isopentyl chain while avoiding C-alkylation.

-

Reagents: 2-Hydroxy-5-methylacetophenone (1.0 eq), 1-Bromo-3-methylbutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).

-

Mechanism: SN2 nucleophilic substitution.

Protocol:

-

Dissolve 2-hydroxy-5-methylacetophenone (15.0 g, 100 mmol) in anhydrous DMF (150 mL).

-

Add finely ground K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide.

-

Add 1-bromo-3-methylbutane (18.1 g, 120 mmol) dropwise.

-

Heat the mixture to 80°C and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of the phenol.

-

Workup: Pour into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

-

Yield: Expect 85–92% of 1-(2-(isopentyloxy)-5-methylphenyl)ethanone (Intermediate A).

Step 2: Carbonyl Reduction

Objective: Convert the ketone to the target secondary alcohol.[2]

-

Reagents: Intermediate A (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol.

-

Mechanism: Nucleophilic addition of hydride.[2]

Protocol:

-

Dissolve Intermediate A (23.4 g, 100 mmol) in Methanol (200 mL) and cool to 0°C.

-

Add NaBH₄ (5.7 g, 150 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add saturated NH₄Cl solution (50 mL) to destroy excess hydride. Remove methanol under reduced pressure.[2]

-

Extraction: Extract the residue with DCM (3 x 100 mL). Wash with brine, dry (Na₂SO₄), and concentrate.[2]

-

Purification: If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 8:2).

-

Final Product: Colorless to pale yellow viscous oil.

Data Summary Table

| Property | Value / Condition |

| Precursor | 2-Hydroxy-5-methylacetophenone (CAS 1450-72-2) |

| Alkylating Agent | 1-Bromo-3-methylbutane (Isopentyl bromide) |

| Step 1 Yield | 85–92% (Ketone) |

| Step 2 Yield | 90–95% (Alcohol) |

| Appearance | Viscous colorless oil |

| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in water |

Key Applications & Transformations

A. Kinetic Resolution for Chiral Building Blocks

The racemic alcohol can be resolved into enantiopure forms ((R)- and (S)- isomers) using lipase-catalyzed transesterification. This is critical for synthesizing chiral APIs.

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl Acetate.

-

Solvent: MTBE or Toluene.

-

Outcome: The (R)-alcohol is typically acetylated faster, leaving the (S)-alcohol unreacted. Separation is achieved via column chromatography.

B. Dehydration to Functionalized Styrenes

Acid-catalyzed dehydration yields 2-(isopentyloxy)-5-methylstyrene , a monomer used in specialty polymer synthesis (e.g., for modifying refractive indices in optical coatings).

-

Conditions: p-Toluenesulfonic acid (pTSA), Toluene, Reflux with Dean-Stark trap.

C. Synthesis of Amino-Ether Pharmacophores

The benzylic alcohol can be converted to a chloride (using SOCl₂) and then displaced by secondary amines (e.g., piperazine, morpholine) to generate antihistamine-like or neuroactive scaffolds.

Visual Workflow (Graphviz DOT)

Caption: Synthesis pathway from commercial precursor to target alcohol and downstream applications.

Safety & Handling

-

Hazards: The compound is a skin and eye irritant. The isopentyl chain increases lipophilicity, potentially facilitating skin absorption.

-

Precursors: 1-Bromo-3-methylbutane is flammable and an irritant. NaBH₄ releases flammable hydrogen gas upon contact with moisture/acids.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the benzylic alcohol to the ketone.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15068, 2'-Hydroxy-5'-methylacetophenone. Retrieved from [Link]

-

Organic Syntheses. General Procedure for Williamson Ether Synthesis. Org. Synth. Coll. Vol. 1. Retrieved from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol. The method was developed to be stability-indicating, as demonstrated by forced degradation studies. Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be linear, accurate, precise, and robust for its intended purpose of quality control and stability testing.

Introduction

This compound, hereafter referred to as IMP-ethanol, is a novel aromatic alcohol with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf-life.[1] High-performance liquid chromatography (HPLC) is an essential analytical tool for assessing drug product stability and purity.[2]

The objective of this work was to develop and validate a straightforward and efficient RP-HPLC-UV method for the quantification of IMP-ethanol. A key requirement was for the method to be stability-indicating, meaning it must be able to resolve the parent analyte from any potential degradation products.[3] This was achieved through comprehensive forced degradation studies, ensuring the method's specificity and suitability for stability analysis.[2][4]

Experimental

Chemicals and Reagents

-

IMP-ethanol Reference Standard: (Purity >99.5%)

-

Acetonitrile: HPLC Grade

-

Water: HPLC Grade (Milli-Q or equivalent)

-

Hydrochloric Acid (HCl): Analytical Grade

-

Sodium Hydroxide (NaOH): Analytical Grade

-

Hydrogen Peroxide (H₂O₂): 30%, Analytical Grade

Instrumentation and Final Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector was used.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm |

| Run Time | 10 minutes |

Method Development Strategy

The development process was systematic, beginning with analyte characterization and progressing through optimization of chromatographic parameters to ensure a robust and reliable method.

Analyte Characterization and Initial Parameter Selection

-

Stationary Phase Selection: IMP-ethanol possesses a substituted benzene ring and an alkyl ether chain, giving it a moderately non-polar, hydrophobic character. A C18 stationary phase was selected as the logical first choice, as it provides strong hydrophobic retention for such compounds.[5][6] A standard column dimension of 4.6 x 150 mm with 5 µm particles was chosen for initial development, offering a good balance of efficiency and backpressure.[7]

-

Mobile Phase Selection: A reversed-phase elution mode was selected, utilizing a polar mobile phase.[8] A mixture of acetonitrile and water was chosen. Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff compared to methanol.[9]

-

UV Wavelength Selection: A solution of IMP-ethanol was scanned using a PDA detector to determine the wavelength of maximum absorbance (λ-max).[10][11] The UV spectrum showed a maximum absorbance at approximately 225 nm, which was selected for quantification to ensure high sensitivity.

Optimization of Chromatographic Conditions

An isocratic method was preferred for its simplicity and robustness. The ratio of acetonitrile to water was systematically varied to achieve optimal retention and peak shape. A composition of 60:40 (Acetonitrile:Water) provided a suitable retention time of approximately 4.5 minutes, with a sharp, symmetrical peak. The flow rate was set to 1.0 mL/min, and the column temperature was maintained at 30°C to ensure consistent retention times.

Caption: Workflow for HPLC method development.

Forced Degradation (Specificity)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted as recommended by ICH guidelines.[2][3] The goal was to achieve 5-20% degradation of the API to ensure that the primary degradation products could be detected and resolved from the parent peak.[4][12]

Protocol:

-

Acid Hydrolysis: IMP-ethanol solution was treated with 0.1 M HCl at 60°C for 4 hours.

-

Base Hydrolysis: IMP-ethanol solution was treated with 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: IMP-ethanol solution was treated with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid IMP-ethanol was kept at 105°C for 24 hours.

-

Photolytic Degradation: IMP-ethanol solution was exposed to UV light (254 nm) for 24 hours.

Results: In all stress conditions, the degradation products were well-resolved from the main IMP-ethanol peak, with no interference. This confirms the method's specificity and its suitability for stability studies.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[13][14]

Caption: Sequence of method validation experiments.

System Suitability

System suitability testing (SST) is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[15][16] A standard solution was injected six times, and the results were evaluated against predefined criteria.

| Parameter | Acceptance Criteria | Observed Result |

| Tailing Factor (T) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | 6500 |

| % RSD of Peak Area | ≤ 2.0% | 0.45% |

The results confirm the system's suitability for performing the analysis.[17]

Linearity

The linearity of the method was evaluated by analyzing six concentrations of IMP-ethanol ranging from 50% to 150% of the nominal concentration. The calibration curve of peak area versus concentration showed excellent linearity.

| Parameter | Result |

| Linearity Range | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Regression Equation | y = 45210x + 1250 |

Accuracy (% Recovery)

Accuracy was determined by spiking a placebo mixture with known amounts of IMP-ethanol at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80.1 | 79.5 | 99.3% |

| 100% | 100.2 | 100.8 | 100.6% |

| 120% | 120.3 | 119.5 | 99.3% |

| Average | - | - | 99.7% |

The high recovery values demonstrate the excellent accuracy of the method.

Precision

-

Repeatability (Intra-day Precision): Six separate preparations of the sample were analyzed on the same day. The Relative Standard Deviation (%RSD) was found to be 0.68%.

-

Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD was found to be 0.95%.

Both results are well within the typical acceptance criterion of <2% RSD, indicating high precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

-

LOD: 0.1 µg/mL (S/N ratio of 3:1)

-

LOQ: 0.3 µg/mL (S/N ratio of 10:1)

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions. The system suitability parameters were checked after each change.

| Parameter Varied | Modification | Result |

| Flow Rate | ± 0.1 mL/min | System Suitability Passed |

| Column Temperature | ± 2°C | System Suitability Passed |

| Mobile Phase Composition | ± 2% Acetonitrile | System Suitability Passed |

The method was found to be robust against minor variations in the analytical parameters.

Sample Analysis Protocol

1. Standard Solution Preparation (100 µg/mL): a. Accurately weigh about 10 mg of IMP-ethanol reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase.

2. Sample Solution Preparation (100 µg/mL): a. Accurately weigh a sample amount equivalent to 10 mg of IMP-ethanol into a 100 mL volumetric flask. b. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase. c. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis: a. Set up the HPLC system according to the conditions in Section 2.2. b. Perform a blank injection (mobile phase) followed by five replicate injections of the standard solution to establish system suitability. c. Inject the sample solutions.

4. Calculation: Calculate the amount of IMP-ethanol in the sample using the peak areas from the standard and sample chromatograms.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC-UV method has been successfully developed for the quantification of this compound. The method was validated as per ICH guidelines and was proven to be specific, linear, accurate, precise, and robust. The successful resolution of the parent peak from its degradation products confirms that the method is stability-indicating and is therefore suitable for routine quality control and stability analysis of IMP-ethanol in pharmaceutical development.

References

-

Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: SciSpace by Typeset URL: [Link]

-

Title: Evolution of ICH Q2 guideline (Validation of Analytical Procedures) Source: BioPharmaSpec URL: [Link]

-

Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

-

Title: Reverse Phase HPLC Columns Source: GL Sciences URL: [Link]

-

Title: Proper Wavelength Selection for HPLC Method Development (or Purity Determination) Source: Chiralizer URL: [Link]

-

Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

-

Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

-

Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

-

Title: Quality Guidelines Source: ICH URL: [Link]

-

Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]

-

Title: ICH Q2(R1) Validation of Analytical Procedures Source: Scribd URL: [Link]

-

Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

-

Title: How to select wavelength in hplc method development? Source: ResearchGate URL: [Link]

-

Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent Technologies URL: [Link]

-

Title: The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications Source: LCGC International URL: [Link]

-

Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

-

Title: Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets Source: SSRN URL: [Link]

-

Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

-

Title: System & Sample Suitability - Know the Whole Story! Source: Lachman Consultants URL: [Link]

-

Title: Utilizing UPLC/MS for Conducting Forced Degradation Studies Source: Waters Corporation URL: [Link]

-

Title: How to select the Reference Wavelength Source: Agilent Technologies URL: [Link]

-

Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]

-

Title: How to select the UV wavelength for related substances? Source: Chromatography Forum URL: [Link]

-

Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed URL: [Link]

-

Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: WUR eDepot URL: [Link]

-

Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Validation Online URL: [Link]

-

Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

-

Title: HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons Source: Ingenieria Analitica Sl URL: [Link]

Sources

- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 2. scispace.com [scispace.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onyxipca.com [onyxipca.com]

- 5. glsciencesinc.com [glsciencesinc.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. HPLC Column Selection Guide [scioninstruments.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Proper Wavelength Selection for HPLC Method Development (or Purity Determination) [hplctips.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. scribd.com [scribd.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. actascientific.com [actascientific.com]

- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Method Development for the Trace Analysis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol and its Derivatives via GC-MS

Application Note: AN-2026-GCMS

Executive Summary

This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(2-(isopentyloxy)-5-methylphenyl)ethanol , a structural motif common in pharmaceutical intermediates and synthetic precursors for vasodilators and antihistamines.

The molecule presents specific analytical challenges:

-

Thermal Instability: The secondary benzylic alcohol moiety is prone to dehydration (

) in hot injection ports. -

Peak Tailing: Hydrogen bonding leads to adsorption on active sites in the liner and column.

-

Fragmentation Complexity: The isopentyl ether chain introduces competitive fragmentation pathways that complicate spectral deconvolution.

This protocol establishes a Derivatization-GC-MS workflow using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to ensure quantitative accuracy, sharp peak shapes, and robust mass spectral identification.

Chemical Context & Analytical Strategy

The Analyte

-

IUPAC Name: 1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol

-

Molecular Formula:

-

Molecular Weight: 222.32 g/mol

-

Key Features:

-

Lipophilic Ether Tail: Isopentyloxy group (promotes solubility in non-polar solvents).

-

Reactive Center: Secondary benzylic hydroxyl group (target for derivatization).

-

The Strategy: Silylation

Direct injection of the underivatized alcohol often yields poor reproducibility due to thermal degradation. We utilize Silylation to replace the active protic hydrogen with a trimethylsilyl (TMS) group.

-

Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

-

Mechanism:

-

Benefit: The resulting TMS ether is thermally stable, more volatile, and produces a distinct

ion (loss of methyl from silicon), facilitating molecular weight confirmation.

Experimental Protocol

Reagents and Materials

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol as it reacts with silylating reagents.

-

Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Internal Standard (IS): Naphthalene-d8 or Phenanthrene-d10 (to monitor injection precision).

Sample Preparation Workflow

Step 1: Stock Preparation Dissolve 10 mg of the analyte in 10 mL of DCM to create a 1000 ppm stock solution.

Step 2: Working Solution Dilute stock to 50 ppm in a GC vial. Add Internal Standard to a final concentration of 10 ppm.

Step 3: Derivatization Reaction

-

Aliquot

of sample into a dry autosampler vial with a glass insert. -

Add

of BSTFA + 1% TMCS. -

Add

of Pyridine (optional, acts as an acid scavenger and catalyst). -

Cap immediately and vortex for 10 seconds.

-

Incubation: Heat at

for 30 minutes.-